[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](2,4-dimethylphenyl)methanone
Description
This compound belongs to the benzothiazine-dioxide class, characterized by a 1,4-benzothiazine ring system with a 1,1-dioxide moiety. The structure features a 3,5-dimethoxyphenyl group at the 4-position of the benzothiazine ring and a 2,4-dimethylphenyl ketone substituent at the 2-position.
Properties
IUPAC Name |
[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5S/c1-16-9-10-21(17(2)11-16)25(27)24-15-26(18-12-19(30-3)14-20(13-18)31-4)22-7-5-6-8-23(22)32(24,28)29/h5-15H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAVOVPYWGLSYJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=CC(=C4)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of Dimethoxyphenyl and Dimethylphenyl Groups: The dimethoxyphenyl and dimethylphenyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require the use of strong acids or Lewis acids as catalysts.
Oxidation: The final step involves the oxidation of the sulfur atom in the benzothiazine ring to form the sulfone group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfone group, converting it back to the corresponding sulfide.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry, particularly for the development of new drugs.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways involved depend on the specific biological context and the targets being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
2.3. Spectroscopic Characterization
highlights the use of <sup>1</sup>H-NMR and <sup>13</sup>C-NMR for structural elucidation. Key differences between the target compound and its analog include:
- Methoxy vs. Chlorine Signals :
- Methyl Groups : The 2,4-dimethylphenyl ketone in the target compound shows methyl protons at δ ~2.3–2.6 ppm, contrasting with the 4-methoxyphenyl group’s singlet (δ ~6.8–7.2 ppm) in the analog .
Research Implications
The substitution pattern profoundly impacts applications:
- Drug Development : The target compound’s solubility and electron-rich structure may favor interactions with biological targets (e.g., enzymes or receptors), whereas the dichloro analog’s lipophilicity could enhance membrane permeability.
- Material Science : Benzothiazine-dioxides are explored for optoelectronic materials; the target compound’s methoxy groups might improve charge transport compared to halogenated analogs .
Biological Activity
The compound 4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, often referred to by its IUPAC name, exhibits significant biological activity that has garnered attention in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 374.3 g/mol. The structure includes a benzothiazine core that contributes to its biological activities.
Biological Activity Overview
Research indicates that this compound possesses various biological activities, particularly in the context of anticancer and antimicrobial effects. Below are some key findings:
Anticancer Activity
- Inhibition of Cancer Cell Lines : Studies have demonstrated that the compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown potent activity against leukemia and solid tumor cell lines with IC50 values in the micromolar range .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through mitochondrial pathways and the inhibition of specific oncogenic pathways such as MDM2 and XIAP .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It has demonstrated inhibitory effects against a range of bacterial strains, suggesting potential as an antimicrobial agent .
- Mechanism : The antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes .
Case Studies
Several studies have explored the efficacy of this compound:
- Study on Anticancer Activity :
- Study on Antimicrobial Effects :
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
